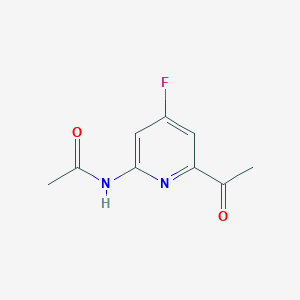![molecular formula C15H20N2O2 B14862229 1-(1-[(2,2-Dimethylpropanoyl)oxy]-1H-indol-3-YL)ethanamine](/img/structure/B14862229.png)
1-(1-[(2,2-Dimethylpropanoyl)oxy]-1H-indol-3-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-[(2,2-Dimethylpropanoyl)oxy]-1H-indol-3-YL)ethanamine is a synthetic compound with a molecular formula of C15H20N2O2 and a molecular weight of 260.33 g/mol . This compound is known for its unique structure, which includes an indole ring substituted with an ethanamine group and a 2,2-dimethylpropanoyl ester.
Preparation Methods
The synthesis of 1-(1-[(2,2-Dimethylpropanoyl)oxy]-1H-indol-3-YL)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole derivative and the 2,2-dimethylpropanoyl chloride.
Esterification: The indole derivative is reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine to form the ester linkage.
Amination: The esterified indole is then subjected to amination using ethanamine under controlled conditions to yield the final product
Chemical Reactions Analysis
1-(1-[(2,2-Dimethylpropanoyl)oxy]-1H-indol-3-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
1-(1-[(2,2-Dimethylpropanoyl)oxy]-1H-indol-3-YL)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1-[(2,2-Dimethylpropanoyl)oxy]-1H-indol-3-YL)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
1-(1-[(2,2-Dimethylpropanoyl)oxy]-1H-indol-3-YL)ethanamine can be compared with other similar compounds, such as:
Besifovir dipivoxil: This compound is an inhibitor of the HBV polymerase and has a similar ester linkage.
The uniqueness of this compound lies in its specific substitution pattern on the indole ring and its potential biological activities.
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
[3-(1-aminoethyl)indol-1-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20N2O2/c1-10(16)12-9-17(19-14(18)15(2,3)4)13-8-6-5-7-11(12)13/h5-10H,16H2,1-4H3 |
InChI Key |
FUGSFCCPUSNBOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(C2=CC=CC=C21)OC(=O)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


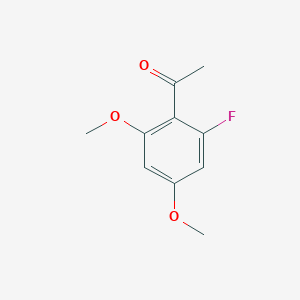
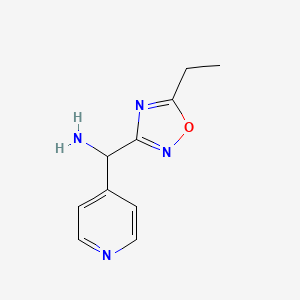
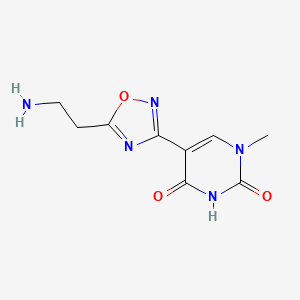
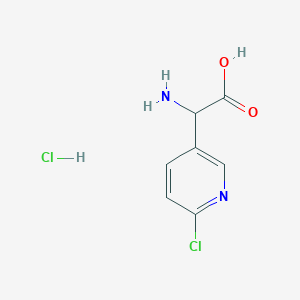
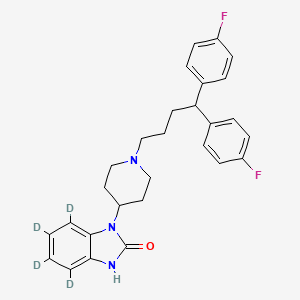
![9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol](/img/structure/B14862199.png)
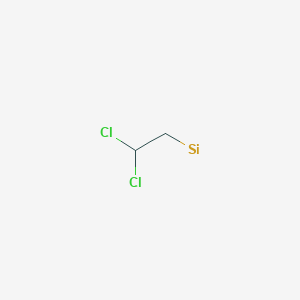
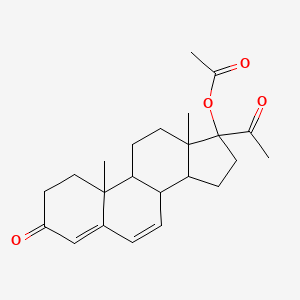
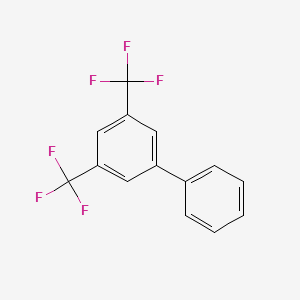
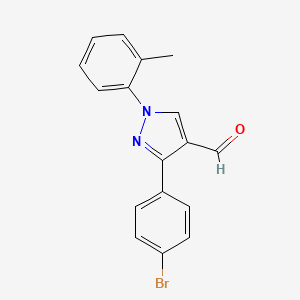
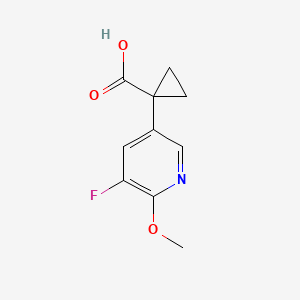
![1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine](/img/structure/B14862234.png)

